molecular formula C6H9IN2O B12273286 1-Amino-3-(hydroxymethyl)pyridin-1-ium iodide

1-Amino-3-(hydroxymethyl)pyridin-1-ium iodide

Cat. No.: B12273286
M. Wt: 252.05 g/mol
InChI Key: SZDLXHJZWAIYHE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-hydroxymethyl-pyridinium iodide is a chemical compound with the molecular formula C6H9IN2O. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-Amino-3-hydroxymethyl-pyridinium iodide typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 3-hydroxymethylpyridine with iodine and an amine source. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Amino-3-hydroxymethyl-pyridinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinium N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxymethyl groups, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3-hydroxymethyl-pyridinium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-hydroxymethyl-pyridinium iodide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

1-Amino-3-hydroxymethyl-pyridinium iodide can be compared with other pyridinium salts, such as:

  • 1-Methyl-3-hydroxymethyl-pyridinium iodide
  • 1-Ethyl-3-hydroxymethyl-pyridinium iodide

These compounds share similar structures but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique amino group in 1-Amino-3-hydroxymethyl-pyridinium iodide provides distinct properties, making it a valuable compound for specific applications .

Conclusion

1-Amino-3-hydroxymethyl-pyridinium iodide is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C6H9IN2O

Molecular Weight

252.05 g/mol

IUPAC Name

(1-aminopyridin-1-ium-3-yl)methanol;iodide

InChI

InChI=1S/C6H9N2O.HI/c7-8-3-1-2-6(4-8)5-9;/h1-4,9H,5,7H2;1H/q+1;/p-1

InChI Key

SZDLXHJZWAIYHE-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C[N+](=C1)N)CO.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.